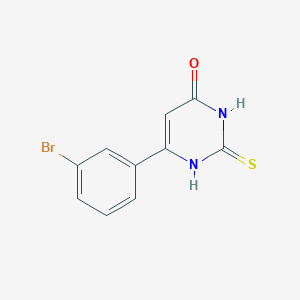

6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(3-bromophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXWMEDIDDPNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction under Basic Conditions

One well-established approach involves mixing 3-bromobenzaldehyde, thiourea, and ethyl acetoacetate in a suitable solvent under basic catalysis. Sodium methylate or potassium hydroxide in methanol or ethanol is commonly used to promote the reaction.

- Reaction Conditions : Reflux in absolute methanol or ethanol with sodium methylate or potassium hydroxide as base.

- Molar Ratios : Typically equimolar amounts of aldehyde and β-ketoester, with a slight excess of thiourea (2.5–3 equivalents) to drive the reaction.

- Reaction Time : 4–6 hours under reflux.

- Workup : Cooling, acidification (e.g., with dilute HCl or acetic acid), filtration of precipitated product, and recrystallization from acetic acid or DMF/water mixtures.

This method yields the target compound as a solid with moderate to good yields (typically 70–80%).

Acid-Catalyzed Reflux Method

Alternatively, the reaction can be conducted in glacial acetic acid under reflux conditions without added base, where the acidic medium facilitates condensation and cyclization.

- Example : A mixture of chalcone derivatives and 6-amino-2-thioxo-2,3-dihydropyrimidin-4-one in glacial acetic acid heated for 6 hours, followed by acidification with HCl to precipitate the product.

- Yield : Approximately 76%, as demonstrated in related pyrimidinone syntheses.

- Purification : Recrystallization from acetic acid.

Comparative Data on Related Syntheses

| Compound | Reaction Type | Key Reagents | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| This compound | Base-catalyzed Biginelli-type condensation | 3-bromobenzaldehyde, thiourea, ethyl acetoacetate, NaOMe/EtOH | ~70–80 | Not explicitly reported | Typical method inferred from analogs |

| Ethyl 4-(4-bromophenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli reaction | 4-bromobenzaldehyde, ethyl acetoacetate, urea | 84 | 65–66 | Related dihydropyrimidinone with bromophenyl substituent |

| 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Condensation in methanol with sodium methylate | Ethyl acetoacetate, thiourea | 55–82 (alkylation step) | Not reported | Used as precursor for further alkylation |

Detailed Research Findings on Preparation

Mechanistic Insights : The reaction proceeds via initial formation of an imine between the aldehyde and thiourea, followed by nucleophilic attack of the β-ketoester enolate, cyclization, and tautomerization to yield the dihydropyrimidinone ring with a thioxo group at position 2.

Optimization Parameters : Reaction temperature, solvent choice, and molar ratios significantly influence yield and purity. Refluxing in methanol or ethanol with sodium methylate or potassium hydroxide is optimal for high yields.

Spectroscopic Characterization : The product exhibits characteristic IR absorptions for NH (3200–3400 cm⁻¹), C=O (around 1640 cm⁻¹), and C=S (thioxo group). ^1H NMR typically shows signals corresponding to aromatic protons, NH, and methine protons of the pyrimidine ring.

Purification : Recrystallization from acetic acid or DMF/water mixtures effectively purifies the compound, yielding yellow to off-white crystalline solids.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde | 3-bromobenzaldehyde | Aromatic aldehyde with Br at meta position |

| Thiourea | 2.5–3 equivalents | Provides thioxo and nitrogen atoms |

| β-Ketoester | Ethyl acetoacetate, equimolar | Source of ketoester moiety |

| Solvent | Methanol, ethanol, or glacial acetic acid | Solvent choice affects yield |

| Catalyst/Base | Sodium methylate, potassium hydroxide, or acid | Base or acid catalysis used |

| Temperature | Reflux (65–80 °C) | Ensures complete reaction |

| Reaction Time | 4–6 hours | Sufficient for cyclization |

| Workup | Acidification, filtration, recrystallization | Isolates pure product |

| Yield | 70–80% | Moderate to good yields |

Biological Activity

6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Compound Overview

- IUPAC Name : 6-(3-bromophenyl)-2-sulfanylidene-1H-pyrimidin-4-one

- CAS Number : 33166-82-4

- Molecular Formula : C10H7BrN2OS

- Molecular Weight : 283.14 g/mol

This compound features a thioxo group attached to a dihydropyrimidinone ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. This method has been documented as effective in producing high yields of the desired product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular:

- Minimum Inhibitory Concentration (MIC) tests revealed that derivatives of thiopyrimidine scaffolds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including E. coli, K. pneumoniae, and P. aeruginosa .

- The compound's ability to inhibit microbial biofilm formation suggests potential applications in treating infections caused by multidrug-resistant pathogens .

Anticonvulsant Activity

Research into related thioxo compounds indicates potential anticonvulsant properties. For instance:

- A study involving similar dihydropyrimidine derivatives demonstrated significant reductions in seizure severity and frequency in animal models when tested against pentylenetetrazole-induced seizures .

- The structure–activity relationship (SAR) analysis suggests that modifications to the thioxo group can enhance anticonvulsant efficacy .

Antitubercular Activity

The compound's structural similarity to known antitubercular agents has led researchers to explore its efficacy against Mycobacterium tuberculosis. While specific data on this compound's activity is limited, related thiourea-based compounds have shown promise in inhibiting tuberculosis bacteria through various mechanisms .

Case Studies

- Antimicrobial Evaluation :

- Anticonvulsant Screening :

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that derivatives of thioxo-dihydropyrimidinones exhibit anticonvulsant activity. A study focused on synthesizing and evaluating the anticonvulsant properties of related compounds demonstrated promising results, suggesting that 6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may also possess similar effects . The mechanism of action is thought to involve modulation of neurotransmitter systems, which could be beneficial in treating epilepsy and other seizure disorders.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, making this compound a candidate for further studies in antimicrobial drug development. The thioxo group is particularly noted for enhancing biological activity against pathogens.

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound typically involves the reaction between 3-bromobenzaldehyde and thiourea in the presence of an appropriate base such as sodium ethoxide or potassium carbonate. This method allows for the efficient formation of the desired thioxo compound through a one-pot reaction process .

Derivatives and Modifications

Exploring derivatives of this compound can lead to enhanced biological activity or altered pharmacological profiles. For instance, modifications at the 5-position or variations in the bromophenyl group can yield compounds with improved efficacy against specific targets or reduced toxicity .

Case Studies and Research Findings

Comparison with Similar Compounds

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 36309-40-7)

6-(2-Chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 2023696-75-3)

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Structure : Chlorine at the para position.

- Applications : Studied for antimicrobial activity; para-substitution reduces steric hindrance compared to meta-bromo derivatives .

Analogues with Heterocyclic/Aromatic Substituents

6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 37039-71-7)

6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Structure : Methyl group at the 6-position.

- Applications: Forms stable Au(III) complexes with monodentate or bidentate coordination modes, showing enhanced antibacterial activity compared to the free ligand .

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The compound is typically synthesized via condensation reactions. For example, thiourea reacts with substituted β-keto esters or acetoacetate derivatives under acidic or basic conditions. A common method involves reacting 3-bromoaniline with thiourea and ethyl acetoacetate in ethanol with sodium ethoxide as a base. Reaction monitoring via TLC and purification by recrystallization or column chromatography ensures purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR (¹H and ¹³C): To confirm the aromatic proton environment and thioxo group presence.

- IR Spectroscopy: Identifies the C=S stretch (~1200 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹).

- Mass Spectrometry (MS): Validates the molecular ion peak (MW: 297.2 g/mol).

- Elemental Analysis: Ensures correct C, H, N, S ratios .

Q. How is the compound screened for initial biological activity in academic settings?

Researchers conduct in vitro assays such as:

- Antimicrobial Testing: Agar diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli).

- Enzyme Inhibition: Kinetic assays targeting enzymes like β-glucuronidase or kinases, measuring IC₅₀ values.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the thioxo group). Crystallization is achieved via slow evaporation in solvents like DMSO/water. Pitfalls include poor crystal quality; optimizing solvent polarity and temperature is critical .

Q. What strategies address contradictory biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions (pH, incubation time) or impurity levels. Solutions include:

Q. How is the metabolic stability of this compound evaluated in preclinical models?

Use in vitro microsomal assays (rat/human liver microsomes) to track oxidative desulfurization (C=S → C=O) via LC-MS. Co-factor supplementation (NADPH) identifies cytochrome P450 vs. flavin monooxygenase (FMO) involvement. Species-specific metabolism (e.g., FMO3 in humans) requires cross-validation .

Methodological Challenges and Solutions

Q. How are derivatives synthesized to improve solubility or bioavailability?

Functionalize the pyrimidinone core via:

- N-Alkylation: React with alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃.

- Suzuki Coupling: Replace bromophenyl with aryl/heteroaryl groups using Pd catalysts.

- Thioxo Modification: Oxidize to sulfonyl or replace with amino groups using hydrazine .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes. The thioxo group often coordinates metal ions (e.g., Zn²⁺ in metalloproteases). Validate predictions with mutagenesis or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.